(R)-4-(1-Hydroxyethyl)benzaldehyde
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Overview
Description
(R)-4-(1-Hydroxyethyl)benzaldehyde is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.1745 g/mol It is a derivative of benzaldehyde, characterized by the presence of a hydroxyethyl group at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-(1-Hydroxyethyl)benzaldehyde can be achieved through several methods. One common approach involves the oxidation of 4-[(1R)-1-Hydroxyethyl]toluene using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the hydrolysis of 4-[(1R)-1-Hydroxyethyl]benzyl chloride in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of 4-[(1R)-1-Hydroxyethyl]toluene using air or oxygen in the presence of a metal catalyst such as cobalt or manganese. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(R)-4-(1-Hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products
Oxidation: 4-[(1R)-1-Hydroxyethyl]benzoic acid.
Reduction: 4-[(1R)-1-Hydroxyethyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
(R)-4-(1-Hydroxyethyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of (R)-4-(1-Hydroxyethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its capacity to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the hydroxyethyl group.
4-Hydroxybenzaldehyde: Similar structure but with a hydroxyl group directly attached to the benzene ring.
4-Methylbenzaldehyde: Contains a methyl group instead of a hydroxyethyl group.
Uniqueness
(R)-4-(1-Hydroxyethyl)benzaldehyde is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
132654-10-5 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.177 |
IUPAC Name |
4-[(1R)-1-hydroxyethyl]benzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-7,11H,1H3/t7-/m1/s1 |
InChI Key |
KPQCYFPPETYXOG-SSDOTTSWSA-N |
SMILES |
CC(C1=CC=C(C=C1)C=O)O |
Synonyms |
Benzaldehyde, 4-[(1R)-1-hydroxyethyl]- (9CI) |
Origin of Product |
United States |
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